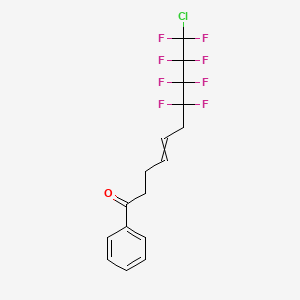
10-Chloro-7,7,8,8,9,9,10,10-octafluoro-1-phenyldec-4-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Chloro-7,7,8,8,9,9,10,10-octafluoro-1-phényldec-4-én-1-one est un composé organique synthétique caractérisé par la présence de groupes chlore, fluor et phényle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 10-Chloro-7,7,8,8,9,9,10,10-octafluoro-1-phényldec-4-én-1-one implique généralement les étapes suivantes :
Matériaux de départ : La synthèse commence par la sélection de matières premières appropriées, telles que la 1-phényl-1-décén-4-one et des agents fluorants.
Chloration : L’étape de chloration implique l’utilisation d’agents chlorants tels que le chlorure de thionyle ou le pentachlorure de phosphore pour introduire l’atome de chlore à la position souhaitée.
Purification : Le produit final est purifié à l’aide de techniques telles que la chromatographie sur colonne ou la recristallisation pour obtenir le composé souhaité à une pureté élevée.
Méthodes de production industrielle
La production industrielle de 10-Chloro-7,7,8,8,9,9,10,10-octafluoro-1-phényldec-4-én-1-one peut impliquer une synthèse à grande échelle utilisant des réacteurs à écoulement continu pour garantir une qualité et un rendement constants. L’utilisation de systèmes automatisés pour surveiller les conditions de réaction et la purification des produits est courante dans les environnements industriels.
Analyse Des Réactions Chimiques
Types de réactions
10-Chloro-7,7,8,8,9,9,10,10-octafluoro-1-phényldec-4-én-1-one subit diverses réactions chimiques, notamment :
Réactions de substitution : Les atomes de chlore et de fluor peuvent être substitués par d’autres groupes fonctionnels à l’aide de réactifs nucléophiles ou électrophile.
Oxydation et réduction : Le composé peut subir une oxydation pour former des oxydes correspondants ou une réduction pour former des dérivés réduits.
Réactions d’addition : La double liaison dans le composé permet des réactions d’addition avec l’hydrogène, les halogènes ou d’autres réactifs.
Réactifs et conditions courants
Substitution nucléophile : Des réactifs comme l’hydroxyde de sodium ou le tert-butoxyde de potassium peuvent être utilisés pour les réactions de substitution nucléophile.
Oxydation : Des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome sont couramment utilisés.
Réduction : Des agents réducteurs comme l’hydrure d’aluminium et de lithium ou le borohydrure de sodium sont utilisés pour les réactions de réduction.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, la substitution nucléophile peut donner des dérivés avec différents groupes fonctionnels, tandis que l’oxydation et la réduction peuvent conduire à la formation d’oxydes ou de composés réduits, respectivement.
4. Applications de la recherche scientifique
10-Chloro-7,7,8,8,9,9,10,10-octafluoro-1-phényldec-4-én-1-one a plusieurs applications de recherche scientifique :
Science des matériaux : Le composé est utilisé dans le développement de matériaux avancés avec des propriétés uniques, telles qu’une grande stabilité thermique et une résistance à la dégradation chimique.
Pharmaceutiques : Il sert de brique de construction pour la synthèse de composés pharmaceutiques ayant des effets thérapeutiques potentiels.
Recherche chimique : Le composé est étudié pour sa réactivité et son utilisation potentielle dans diverses réactions et processus chimiques.
Applications De Recherche Scientifique
10-Chloro-7,7,8,8,9,9,10,10-octafluoro-1-phenyldec-4-en-1-one has several scientific research applications:
Materials Science: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Pharmaceuticals: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Chemical Research: The compound is studied for its reactivity and potential use in various chemical reactions and processes.
Mécanisme D'action
Le mécanisme d’action de 10-Chloro-7,7,8,8,9,9,10,10-octafluoro-1-phényldec-4-én-1-one implique son interaction avec des cibles moléculaires par le biais de ses groupes fonctionnels. Les atomes de chlore et de fluor peuvent participer à des liaisons hydrogène, des interactions dipôle-dipôle et d’autres interactions non covalentes avec les molécules biologiques. Ces interactions peuvent influencer l’activité biologique du composé et son utilisation potentielle en chimie médicinale.
Comparaison Avec Des Composés Similaires
Composés similaires
1,1,2,2,9,9,10,10-Octafluoro-2,2-paracyclophane : Ce composé partage la structure octafluoro mais diffère dans son squelette moléculaire global.
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Hénéicosafluorododécyle acrylate : Un autre composé fluoré avec différents groupes fonctionnels et applications.
Unicité
10-Chloro-7,7,8,8,9,9,10,10-octafluoro-1-phényldec-4-én-1-one est unique en raison de sa combinaison spécifique de groupes chlore, fluor et phényle, qui confèrent des propriétés chimiques et physiques distinctes.
Propriétés
Numéro CAS |
195147-90-1 |
|---|---|
Formule moléculaire |
C16H13ClF8O |
Poids moléculaire |
408.71 g/mol |
Nom IUPAC |
10-chloro-7,7,8,8,9,9,10,10-octafluoro-1-phenyldec-4-en-1-one |
InChI |
InChI=1S/C16H13ClF8O/c17-16(24,25)15(22,23)14(20,21)13(18,19)10-6-2-5-9-12(26)11-7-3-1-4-8-11/h1-4,6-8H,5,9-10H2 |
Clé InChI |
DHODQMYFRHUAEP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)CCC=CCC(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


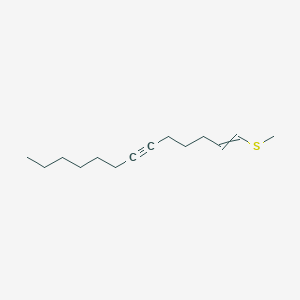
![9-{[4-(3-Amino-3-oxopropyl)phenoxy]carbonyl}-10-methylacridin-10-ium](/img/structure/B12569248.png)
![4-[(Dimethylhydrazinylidene)methyl]benzonitrile](/img/structure/B12569249.png)
![6,8-Dichloro-9-(phenylsulfanyl)-1,4-dioxaspiro[4.4]non-8-en-7-one](/img/structure/B12569251.png)
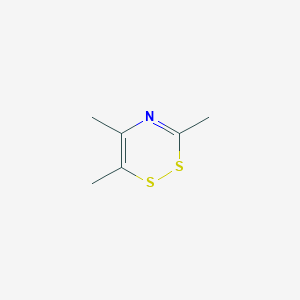
![Acetamide, N-[3-[[2-(2,4-dibromo-5-methoxyphenyl)ethyl]methylamino]propyl]-](/img/structure/B12569253.png)
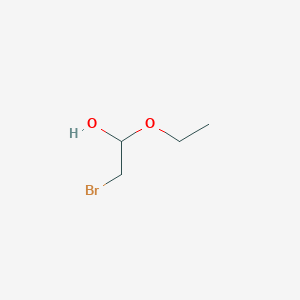
![8,8'-[1,2-Phenylenebis(methylenesulfanediyl)]diquinoline](/img/structure/B12569257.png)
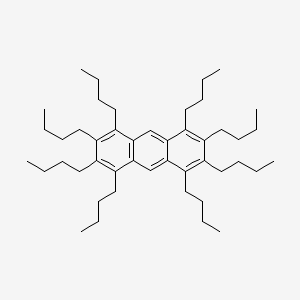
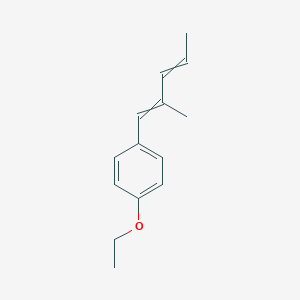
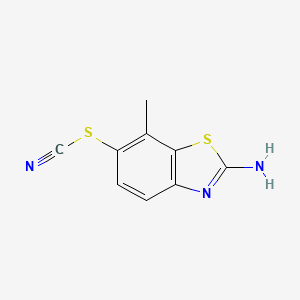

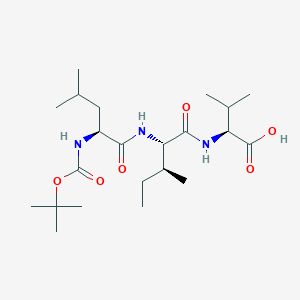
![Naphtho[2,1-b]furan-2-carbonyl azide](/img/structure/B12569290.png)
